molecular formula C3H3N3 B166579 1,3,5-Triazine CAS No. 290-87-9

1,3,5-Triazine

Cat. No. B166579
CAS RN: 290-87-9
M. Wt: 81.08 g/mol
InChI Key: JIHQDMXYYFUGFV-UHFFFAOYSA-N
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Description

1,3,5-Triazine, also known as s-triazine, is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . S-triazine and its derivatives are useful in a variety of applications .


Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . A method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triazine is planar with a zero dipole moment . The molecular formula is C3H3N3 .


Chemical Reactions Analysis

1,3,5-Triazine derivatives have been synthesized for various applications, including electroluminescent devices, phosphorescent emitters, hole transport materials for perovskite solar cells, and thermally activated delayed fluorescence (TADF) materials .


Physical And Chemical Properties Analysis

1,3,5-Triazine is a white crystalline solid with a melting point of 81 to 83 °C . The molar mass is 81.08 g/mol .

Scientific Research Applications

Anticancer Activity

1,3,5-Triazine derivatives have been extensively studied for their potential in chemotherapy. The symmetrical structure of s-triazine makes it a valuable scaffold for creating compounds with high selectivity against cancer cells. These derivatives can inhibit enzymes involved in tumorigenesis and, in some cases, induce apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial activity of 1,3,5-Triazine derivatives is well-documented. These compounds have shown promising results against various bacterial strains, including multidrug-resistant ones like MRSA and E. coli. Some derivatives exhibit activity comparable to or even greater than traditional antibiotics like ampicillin .

Agricultural Applications

In agriculture, 1,3,5-Triazine derivatives serve as effective pesticides and herbicides. They are used to control a wide range of agricultural pests and weeds, contributing to increased crop yield and protection .

Analytical Chemistry

1,3,5-Triazine compounds find applications in analytical chemistry as complexation agents. They can form complexes with various ions, which is useful in analytical procedures and electrochemistry .

Materials Chemistry

The derivatives of 1,3,5-Triazine are utilized in materials chemistry, particularly as acceptors in star-shaped systems. They contribute to the development of new materials with potential applications in electronics and photonics .

Antiviral and Antimalarial Effects

1,3,5-Triazine-based compounds also exhibit antiviral and antimalarial activities. Their ability to inhibit the proliferation of viruses and parasites makes them candidates for the development of new therapeutic agents .

Safety And Hazards

1,3,5-Triazine is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The future development of 1,3,5-triazine-based functional materials is related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage . The 1,3,5-Triazine market is also expected to grow .

properties

IUPAC Name

1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHQDMXYYFUGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052785
Record name 1,3,5-Triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine

CAS RN

290-87-9
Record name 1,3,5-Triazine
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Record name S-Triazine
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Record name s-Triazine
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Record name 1,3,5-Triazine
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Record name 1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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